molecular formula C7H4Br2N2 B2380028 4,7-Dibromopyrazolo[1,5-a]pyridine CAS No. 1473425-66-9

4,7-Dibromopyrazolo[1,5-a]pyridine

Cat. No.: B2380028
CAS No.: 1473425-66-9
M. Wt: 275.931
InChI Key: OMBCHPVZGXWDCL-UHFFFAOYSA-N
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Description

4,7-Dibromopyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C₇H₄Br₂N₂. It is characterized by a pyrazolo[1,5-a]pyridine core structure with bromine atoms substituted at the 4 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromopyrazolo[1,5-a]pyridine typically involves the bromination of pyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Dibromopyrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dibromopyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, derivatives of this compound may act as inhibitors of specific enzymes or receptors. For example, pyrazolo[1,5-a]pyridine derivatives have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring fused to the pyrazole ring.

Uniqueness

4,7-Dibromopyrazolo[1,5-a]pyridine is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to other pyrazolo[1,5-a]pyridine derivatives. This makes it a valuable intermediate for the synthesis of diverse bioactive molecules and advanced materials .

Properties

IUPAC Name

4,7-dibromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBCHPVZGXWDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC=NN2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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